1-(4-Chloro-2-fluorobenzoyl)piperidine
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Overview
Description
1-(4-Chloro-2-fluorobenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-fluorobenzoyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperidine typically involves the reaction of piperidine with 4-chloro-2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the aryl halide reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzoyl)piperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzoyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the 4-chloro-2-fluorobenzoyl group can enhance its binding affinity and specificity for certain targets, leading to the modulation of biological pathways. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-2-fluorobenzoyl)piperidine can be compared with other piperidine derivatives such as:
1-(4-Chlorobenzoyl)piperidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
1-(4-Fluorobenzoyl)piperidine: Lacks the chlorine atom, which can also influence its chemical and biological properties.
1-(4-Chloro-2-fluorobenzoyl)-4-piperidinecarboxamide: A related compound with an additional carboxamide group, which can alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVKDJDQLUWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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